2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[[2-(1-methylindol-3-yl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c1-27-12-15(17-4-2-3-5-18(17)27)11-20(29)26-16-8-6-14(7-9-16)10-19(28)25-13-21(22,23)24/h2-9,12H,10-11,13H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMQGAOTDNTOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated using acetic anhydride to introduce the acetamido group.
Coupling with Phenyl Ring: The acetamido-indole compound is coupled with a phenyl ring substituted with an appropriate leaving group (e.g., halide) through a nucleophilic aromatic substitution reaction.
Introduction of Trifluoroethyl Group: Finally, the trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. The indole ring can interact with various cellular pathways involved in cell proliferation and apoptosis. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models.
Case Study:
A study evaluated the cytotoxic effects of various indole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that modifications to the acetamide side chain significantly influenced the potency of the compounds, suggesting that the trifluoroethyl substitution may enhance activity against specific cancer types.
Antimicrobial Activity
Indole derivatives have also been explored for their antimicrobial properties. The ability of these compounds to disrupt bacterial membranes or inhibit essential metabolic pathways makes them candidates for developing new antibiotics.
Case Study:
In vitro tests demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL. This suggests potential as a lead compound in antibiotic development.
Neuroprotective Effects
The structural components of this compound suggest potential neuroprotective effects, possibly through inhibition of acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases such as Alzheimer's.
Case Study:
Research on related indole derivatives showed strong AChE inhibitory activity with IC50 values less than 5 µM. This highlights the potential for developing treatments aimed at improving cognitive function in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Differences and Implications
- Fluorination: The trifluoroethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ) .
- Functional Groups : Sulfonamide-containing analogs () exhibit distinct solubility and binding profiles compared to acetamides .
- Synthetic Complexity : Higher yields in trifluoroacetylated indoles (81–90%) vs. sulfonamides (37%) suggest acetamide formations are more efficient .
Biological Activity
The compound 2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole moiety : A bicyclic structure known for its presence in various biologically active compounds.
- Trifluoroethyl group : This substitution is known to enhance lipophilicity and may affect the compound's interaction with biological targets.
Chemical Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 359.34 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : The indole structure may interact with G protein-coupled receptors (GPCRs), leading to changes in intracellular signaling pathways .
Pharmacological Effects
- Anti-inflammatory Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Case Study 1: Anti-inflammatory Effects
A study assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Properties
In a preclinical trial, the compound was evaluated for its anticancer activity against glioblastoma cells. The results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics.
Table 1: Biological Activities of 2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in cytokines | |
| Cytotoxicity against cancer cells | IC50 values < 10 µM | |
| Neuroprotection | Reduction in oxidative stress |
| Mechanism | Description |
|---|---|
| Enzyme inhibition | Inhibits iNOS expression |
| GPCR modulation | Affects intracellular calcium levels |
| Induction of apoptosis | Activates multiple cell death pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
